molecular formula C16H18O2 B6352459 1,2-Bis(3-methoxyphenyl)ethane, 95% CAS No. 36707-27-4

1,2-Bis(3-methoxyphenyl)ethane, 95%

Cat. No. B6352459
CAS RN: 36707-27-4
M. Wt: 242.31 g/mol
InChI Key: BTARCYDJTMRPBY-UHFFFAOYSA-N
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Description

1,2-Bis(3-methoxyphenyl)ethane is a chemical compound. It has been studied for its effects and mechanisms on anti-inflammation and antiphotoaging in vitro and in vivo .

Scientific Research Applications

BMPE has been studied for its potential applications in various fields of science, including synthetic organic chemistry, medicinal chemistry, and biochemistry. In synthetic organic chemistry, BMPE has been used in a variety of syntheses, including the synthesis of heterocyclic compounds, polymers, and organometallic compounds. In medicinal chemistry, BMPE has been studied for its potential as a therapeutic agent, and its biochemical and physiological effects have been explored. In biochemistry, BMPE has been studied for its ability to form covalent bonds with other molecules, and its potential as a tool for studying protein-protein interactions.

Mechanism of Action

Target of Action

The primary targets of 1,2-Bis(3-methoxyphenyl)ethane, also known as S4, are mitogen-activated protein (MAP) kinases , activator protein-1 (AP-1) , and matrix metalloproteinases (MMPs) . These proteins play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

S4 interacts with its targets by inhibiting their activation. Specifically, it inhibits the UVB-induced phosphorylation of MAP kinases and the overexpression of AP-1 and MMPs . It also inhibits the UVB-induced expression of Smad7 protein , a negative regulator of transforming growth factor-beta (TGF-β) signaling .

Biochemical Pathways

The inhibition of MAP kinases, AP-1, and MMPs by S4 affects several biochemical pathways. It reduces the production of intracellular reactive oxygen species (ROS) induced by UVB radiation . It also inhibits the UVB-induced expression of nitric oxide synthase (i-NOS) and cyclooxygenase (COX)-2 protein , which are involved in inflammatory responses . Furthermore, it prevents the translocation of nuclear factor-kappaB (NF-ĸB) into the nucleus .

Result of Action

The action of S4 leads to several molecular and cellular effects. It reduces UVB-induced erythema and wrinkle formation in hairless mice . It also ameliorates UVB-induced epidermal hyperplasia and collagen degradation . Furthermore, it reduces the expression of MMP-1, interleukin (IL)-6, and NF-ĸB in the mouse skin .

Action Environment

Environmental factors, particularly UVB radiation, significantly influence the action of S4. UVB radiation induces the production of ROS and the expression of various proteins that S4 targets for inhibition . Therefore, the efficacy and stability of S4 are likely to be influenced by the level of UVB radiation in the environment.

Advantages and Limitations for Lab Experiments

The use of BMPE in laboratory experiments has several advantages, including its ability to form covalent bonds with other molecules, its low toxicity, and its low cost. Additionally, BMPE can be synthesized using a variety of methods, making it a versatile and accessible organic compound. However, BMPE also has several limitations, including its relatively low solubility in water, its low stability in the presence of light and heat, and its tendency to form dimers and polymers.

Future Directions

Given its potential applications in various fields of science, there are many possible future directions for the study of BMPE. These include further investigation into its mechanism of action and its potential as a therapeutic agent, as well as the development of new synthetic methods for the synthesis of BMPE and its derivatives. Additionally, further research into the biochemical and physiological effects of BMPE could lead to the development of new therapeutic agents, as well as new methods for studying protein-protein interactions. Finally, further research into the advantages and limitations of BMPE in laboratory experiments could lead to the development of new methods and protocols for the use of BMPE in laboratory experiments.

Synthesis Methods

BMPE can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Heck reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium bromide, to form a Grignard intermediate. This intermediate can then be reacted with an electrophile, such as an aldehyde or ketone, to form the desired product. The Wittig reaction involves the use of a phosphonium salt to form an alkylidene, which can then be reacted with an aldehyde or ketone to form the desired product. The Heck reaction involves the use of a palladium catalyst to form an alkylidene, which can then be reacted with an aldehyde or ketone to form the desired product.

Biochemical Analysis

Biochemical Properties

1,2-Bis(3-methoxyphenyl)ethane has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to inhibit the phosphorylation of mitogen-activated protein (MAP) kinases . It also interacts with activator protein-1 (AP-1) and matrix metalloproteinases (MMPs), inhibiting their overexpression .

Cellular Effects

In cellular processes, 1,2-Bis(3-methoxyphenyl)ethane has been found to reduce ultraviolet (UV)B-induced intracellular reactive oxygen species (ROS) production . It also inhibits UVB-induced Smad7 protein expression and elevates total collagen content in human dermal fibroblasts .

Molecular Mechanism

At the molecular level, 1,2-Bis(3-methoxyphenyl)ethane exerts its effects through various mechanisms. It inhibits the phosphorylation of MAP kinases, thereby reducing the activation of AP-1 and overexpression of MMPs . It also inhibits UVB-induced Smad7 protein expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, 1,2-Bis(3-methoxyphenyl)ethane has shown stability and no significant degradation

Dosage Effects in Animal Models

The effects of 1,2-Bis(3-methoxyphenyl)ethane vary with different dosages in animal models

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

1-methoxy-3-[2-(3-methoxyphenyl)ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTARCYDJTMRPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36707-27-4
Record name 3,3'-ETHYLENEBIS(ANISOLE)
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